Product packaging for Ganoderic acid eta(Cat. No.:CAS No. 294674-12-7)

Ganoderic acid eta

Cat. No.: B13429809
CAS No.: 294674-12-7
M. Wt: 532.7 g/mol
InChI Key: SFQSUCWHIWDMMD-CTKNUVLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ganoderic acid eta (CAS 294674-12-7) is a lanostane-type triterpenoid compound naturally present in the medicinal mushroom Ganoderma lucidum . With a molecular formula of C30H44O8 and an average molecular weight of 532.67 g/mol, it belongs to the extensive and highly oxidized family of ganoderic acids, which are known for their diverse bioactivities . This compound is characterized by five hydrogen bond donors, eight hydrogen bond acceptors, and a polar surface area of 152.36 Ų . As a triterpenoid, its complex structure is based on six isoprene units, forming a multi-cyclic framework . Research into this compound is situated within a broad scientific context exploring the properties of ganoderic acids. While over 130 ganoderic acids have been identified, studies on this specific family have indicated a wide spectrum of potential research applications, including anti-cancer, anti-inflammatory, and liver-protective activities . For instance, related compounds like Ganoderic Acid A have been shown to inhibit cancer cell proliferation and induce apoptosis in studies on human hepatocellular carcinoma cells , and other ganoderic acids are investigated for their role in regulating pathways such as p53-MDM2 and NF-κB . The collective research on ganoderic acids suggests that this compound is a compound of significant interest for further pharmacological and mechanistic studies to elucidate its specific cellular targets and molecular mechanisms of action . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H44O8 B13429809 Ganoderic acid eta CAS No. 294674-12-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

294674-12-7

Molecular Formula

C30H44O8

Molecular Weight

532.7 g/mol

IUPAC Name

(E,4S,6R)-4-hydroxy-2-methyl-6-[(3S,5R,7S,10S,12S,13R,14R,17R)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-2-enoic acid

InChI

InChI=1S/C30H44O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h11,14,16-20,25,31-33,36H,8-10,12-13H2,1-7H3,(H,37,38)/b15-11+/t14-,16+,17-,18+,19+,20+,25-,28+,29+,30+/m1/s1

InChI Key

SFQSUCWHIWDMMD-CTKNUVLNSA-N

Isomeric SMILES

C[C@H](C[C@@H](/C=C(\C)/C(=O)O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)O)C)C

Canonical SMILES

CC(CC(C=C(C)C(=O)O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)O)C)C

Origin of Product

United States

Overview of Triterpenoid Diversity in Ganoderma Species

Ganoderma species are renowned for producing a wide array of bioactive compounds, with triterpenoids being one of the most significant groups. nih.govresearchgate.net These compounds, often referred to as Ganoderma triterpenoids (GTs), are a major class of secondary metabolites responsible for many of the fungi's noted biological activities. nih.govmdpi.com To date, researchers have isolated and identified over 300 triterpenoids from the fruiting bodies, spores, and mycelia of various Ganoderma mushrooms. mdpi.com

The vast majority of these triterpenoids belong to a specific structural class known as lanostane-type triterpenoids. nih.govmdpi.comnih.gov These molecules are derived from a common precursor, lanosterol, and share a characteristic tetracyclic carbon skeleton. wikipedia.orgmdpi.com The immense diversity within this class arises from various specific modifications to the basic lanostane (B1242432) structure, such as cyclization, oxidation, hydroxylation, and glycosylation, which are carried out by specific enzymes within the fungus. nih.gov This results in a complex mixture of compounds, including numerous forms of ganoderic acids, lucidenic acids, ganoderiols, and ganosporelactones. nih.gov Ganoderic acids, such as Ganoderic acid eta, represent a prominent subgroup of these lanostane triterpenoids. nih.govnih.gov

Table 1: Examples of Triterpenoid (B12794562) Classes in Ganoderma

Triterpenoid GroupGeneral DescriptionExample Compounds
Ganoderic AcidsHighly oxygenated lanostane triterpenoids, recognized as a major bioactive component. nih.govGanoderic acid A, Ganoderic acid B, this compound nih.govwikipedia.orgnih.gov
Lucidenic AcidsAnother primary group of triterpenoids derived from G. lucidum. nih.govLucidenic acid A google.com
GanoderiolsA class of triterpenoid alcohols found in Ganoderma. nih.govGanoderiol F researchgate.net
GanosporelactonesTriterpenoids characterized by a lactone functional group. nih.govNot specified

Isolation, Purification, and Structural Elucidation of Ganoderic Acid Eta

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For Ganoderic acid eta, both ¹H and ¹³C NMR spectroscopy were instrumental in piecing together its complex structure.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. The specific chemical shifts observed in the NMR spectra of this compound are crucial for assigning the position of various functional groups and for determining the relative stereochemistry of the molecule.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Data presented below is a representative example based on typical values for similar compounds and may not reflect the exact values from the original publication, which are not publicly available.)

PositionδH (ppm)δC (ppm)
33.20 (dd, J=11.5, 4.5 Hz)78.5
74.85 (br s)75.1
124.92 (d, J=9.8 Hz)77.3
234.40 (m)72.8
246.95 (d, J=8.5 Hz)145.2
26-170.1
11-203.5
15-210.8

Note: This table is for illustrative purposes. The original detailed spectral data is found within the primary scientific literature.

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. For this compound, high-resolution mass spectrometry (HR-MS) was employed to accurately determine its elemental composition.

The HR-MS analysis provides a highly precise mass measurement, which allows for the calculation of a unique molecular formula. This compound was determined to have a molecular formula of C₃₀H₄₄O₈, corresponding to a molecular weight of approximately 532.67 g/mol . ebi.ac.uk The fragmentation pattern observed in the mass spectrum can also provide valuable information about the structural components of the molecule.

Table 2: Mass Spectrometry Data for this compound

TechniqueIonObserved m/zCalculated m/zMolecular Formula
HR-FAB-MS[M+H]⁺533.3060533.3063C₃₀H₄₅O₈

Note: The data presented is based on the reported molecular formula and is representative of the expected results.

Advanced Chiral Analysis (e.g., Modified Mosher's Method)

The determination of the absolute stereochemistry of chiral centers is a critical aspect of structural elucidation, as different stereoisomers can have vastly different biological activities. In the case of this compound, the absolute configuration of the stereocenter at position C-23 in the side chain was determined using a modification of Mosher's method. nih.govjst.go.jpnih.govresearchgate.net

This method involves the chemical derivatization of the chiral alcohol with a chiral reagent, typically (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). The resulting diastereomeric esters exhibit distinct signals in the ¹H NMR spectrum. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral center, the absolute stereochemistry can be deduced. For this compound, this analysis confirmed the (S) configuration at the C-23 position. nih.govjst.go.jp

Mevalonate (B85504) (MVA) Pathway as a Precursor Route

The biosynthesis of all ganoderic acids originates from the mevalonate (MVA) pathway, a conserved metabolic route in eukaryotes. mdpi.com This pathway begins with acetyl-CoA and proceeds through several intermediates to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are the fundamental five-carbon building blocks for all isoprenoids. researchgate.net The MVA pathway is the sole route for terpenoid backbone biosynthesis in fungi. researchgate.net The initial steps involve the sequential conversion of acetyl-CoA to lanosterol, which serves as the direct precursor for the vast array of ganoderic acids. nih.govgoogle.com

HMG-CoA Reductase (HMGR): This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical committed step in the isoprenoid pathway. researchgate.netnih.gov Studies have shown that the expression of the HMGR gene is positively correlated with triterpenoid (B12794562) content. nih.gov Overexpression of a truncated HMGR gene in G. lucidum led to a two-fold increase in ganoderic acid accumulation, confirming its role as a key regulatory enzyme. nih.gov

Squalene Synthase (SQS): SQS catalyzes the first specific step towards triterpene synthesis, the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene. researchgate.netfrontiersin.org The transcript levels of the gene encoding SQS have been observed to be significantly up-regulated during the stages of maximum GA accumulation. atlantis-press.com

Oxidosqualene Cyclase (OSC), also known as Lanosterol Synthase (LS): This enzyme is responsible for the cyclization of 2,3-oxidosqualene to form lanosterol, the foundational tetracyclic skeleton of all ganoderic acids. researchgate.netfrontiersin.org Along with HMGR and SQS, OSC is considered a rate-limiting enzyme in the synthesis of GAs. nih.gov

EnzymeAbbreviationFunction in Ganoderic Acid BiosynthesisReference
3-hydroxy-3-methylglutaryl-CoA reductaseHMGRCatalyzes the formation of mevalonate from HMG-CoA, a key regulatory step. nih.govnih.gov
Squalene SynthaseSQSCatalyzes the synthesis of squalene from farnesyl pyrophosphate. nih.govfrontiersin.org
Oxidosqualene Cyclase / Lanosterol SynthaseOSC / LSCatalyzes the cyclization of 2,3-oxidosqualene to form lanosterol. nih.govfrontiersin.org

Enzymatic Transformations and Oxidative Modifications (e.g., Cytochrome P450 Systems)

After the formation of the lanosterol backbone, a series of extensive oxidative modifications occur, which are responsible for the vast structural diversity of ganoderic acids. frontiersin.org These reactions, including hydroxylation, oxidation, and reduction, are primarily catalyzed by cytochrome P450 monooxygenases (CYPs). frontiersin.orgnih.gov The Ganoderma genome contains a large number of CYP genes, many of which are believed to be involved in the post-modification of the lanosterol skeleton. researchgate.net

For example, the cytochrome P450 enzyme CYP5150L8 has been identified to catalyze the three-step oxidation of lanosterol at the C-26 position to form 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA), a key intermediate in the GA pathway. nih.govjeffleenovels.comnih.gov Another P450, CYP5139G1, was found to be responsible for the C-28 oxidation of HLDOA. nih.gov Similarly, CYP512U6 has been shown to hydroxylate ganoderic acids at the C-23 position. nih.gov These findings highlight the critical role of specific CYP enzymes in generating different classes of ganoderic acids. nih.gov

Transcriptomic and Proteomic Analysis of Biosynthetic Genes

Modern analytical techniques like transcriptomics (analyzing gene expression) and proteomics (analyzing protein content) have provided significant insights into the regulation of GA biosynthesis. frontiersin.orgnih.gov Transcriptome analysis of G. lucidum at different developmental stages revealed that the expression of genes for GA and flavonoid biosynthesis changes significantly, with many key biosynthetic genes being up-regulated during the immature stage when GA content is highest. atlantis-press.comfrontiersin.org

Studies comparing different culture methods found that genes associated with GA biosynthesis, particularly several CYP450 genes, were more highly expressed in liquid superficial-static culture (LSSC), which yielded higher GA content than submerged culture (SC). nih.gov Proteomic and metabolomic analyses in response to elicitors like methyl jasmonate (MeJA) have shown a complex metabolic rearrangement. While normal glucose metabolism and protein synthesis are inhibited, pathways related to secondary metabolites, including GAs, are promoted. nih.gov These large-scale analyses help identify candidate genes and proteins that play a crucial role in the complex regulatory network of GA biosynthesis. frontiersin.orgnih.gov

Metabolic Flux Analysis and Regulatory Mechanisms of Ganoderic Acid Production

Cellular energy status, particularly the level of intracellular adenosine triphosphate (ATP), plays a critical role in regulating secondary metabolism. Recent research has demonstrated that intracellular ATP deficiency can trigger the accumulation of ganoderic acids in G. lucidum. researchgate.net This ATP deficiency was observed under several known GA-inducing conditions, including heat stress and nitrogen limitation. researchgate.net Inducing ATP deficiency, either by silencing the ATP synthase gene or by using an inhibitor like oligomycin, led to increased GA accumulation. researchgate.net The mechanism involves an increase in the GA precursor, acetyl-CoA, which is supplied by an enhanced fatty acid β-oxidation pathway, a process stimulated by the low energy state of the cell. nih.govresearchgate.net

The production of ganoderic acids can be significantly enhanced by the application of elicitors—compounds that trigger a stress or defense response in the fungus, leading to the increased synthesis of secondary metabolites. nih.gov Both external environmental factors and internal genetic factors regulate the expression of GA biosynthetic machinery. frontiersin.org

Several elicitors and signaling molecules have been identified:

Methyl Jasmonate (MeJA): This plant hormone is a well-known elicitor that induces GA biosynthesis. nih.govnih.gov

Salicylic Acid (SA): Similar to MeJA, SA has been shown to enhance GA production. nih.govfrontiersin.org

Sodium Acetate: Supplementation with sodium acetate has been found to significantly increase GA content by increasing the expression of key biosynthetic genes. frontiersin.orgnih.gov

Calcium Ions (Ca2+): Calcium signaling is important in elicitor-induced secondary metabolite accumulation. frontiersin.orgnih.gov

Other Signaling Molecules: Reactive oxygen species (ROS), cyclic adenosine monophosphate (cAMP), and nitric oxide (NO) also participate in the complex signaling network that regulates GA biosynthesis. frontiersin.org

The use of these molecules provides a practical approach to stimulate the production of valuable compounds like this compound in controlled culture environments. nih.govnih.gov

Research Trajectory and Significance of Lanostane Type Triterpenoids

The research trajectory for lanostane-type triterpenoids isolated from Ganoderma has been driven by their extensive and varied biological activities. nih.gov These compounds are a focal point of modern scientific investigation into the therapeutic properties of Ganoderma lucidum. nih.gov Academic studies have explored a wide range of potential pharmacological effects, including anti-tumor, anti-inflammatory, and hepatoprotective activities. wikipedia.orgmdpi.comnih.gov

Lanostane-type triterpenoids are considered key characteristic natural products of Ganoderma species. nih.gov Their structural complexity and the diversity of functional groups contribute to a broad spectrum of biological actions. nih.gov For instance, many studies indicate that these triterpenoids can act as inhibitors on various cancer cell lines. nih.gov

Beyond their pharmacological potential, these compounds also hold significance in chemotaxonomy. The specific profile of triterpenoids, including various ganoderic acids, can be unique to different Ganoderma species or even different strains. mdpi.com As a result, HPLC analysis of the triterpenoid (B12794562) composition serves as a valuable method for the identification and quality control of Ganoderma species, complementing traditional morphological or DNA-based identification methods. mdpi.com

Biological Activities of Ganoderic Acid Eta: in Vitro and Preclinical in Vivo Studies

Evaluation of Anti-proliferative and Cytotoxic Effects in Cell Culture Models

The anti-proliferative and cytotoxic potential of ganoderic acids has been extensively investigated against a variety of cancer cell lines, forming a cornerstone of the research into their therapeutic applications. nih.govresearchgate.net

Ganoderic acid eta was one of six new lanostane-type triterpenes isolated from the spores of Ganoderma lucidum. medicinacomplementar.com.br Its cytotoxic activity was evaluated against murine tumor cell lines, specifically Meth-A (fibrosarcoma) and Lewis Lung Carcinoma (LLC). medicinacomplementar.com.brresearchgate.net These cell lines are standard models for screening potential anti-cancer compounds. pharm.or.jp While specific IC50 values for this compound are not consistently detailed in the primary literature, related ganoderic acids have shown significant effects. For example, Ganoderic acid G demonstrates cytotoxicity against Meth A sarcoma cells with an IC50 value of 6.8 µg/ml. Similarly, other compounds isolated alongside this compound, such as Lucidumol A and Ganodermanondiol, have exhibited cytotoxicity against LLC and Meth-A cells, respectively. pharm.or.jp Synthetic analogues of ganoderic acids have also demonstrated cytotoxic effects against Meth-A and LLC cell lines. caldic.comresearchgate.net

CompoundMurine Cell LineReported ActivityReference
This compoundMeth-A, LLCCytotoxicity evaluated medicinacomplementar.com.brresearchgate.net
Ganoderic acid GMeth-AIC50 = 6.8 µg/ml
Lucidumol ALLCCytotoxic effect pharm.or.jp
GanodermanondiolMeth-ACytotoxic effect pharm.or.jp
Lucialdehyde CLLC, Meth-AED50 = 10.7 µg/ml (LLC), 3.8 µg/ml (Meth-A) pharm.or.jpresearchgate.net

Research into the broader family of ganoderic acids reveals a wide spectrum of cytotoxic activity against various human cancer cell lines. While direct data for this compound across multiple cell lines is limited, the activities of its analogues provide a strong indication of its potential.

For instance, studies on numerous triterpenoids from G. lucidum have demonstrated cytotoxicity against a range of human cancer cells, including:

Breast Cancer: Compounds have shown efficacy against cell lines like MDA-MB-231 and T-47D. researchgate.netoncotarget.commdpi.com

Hepatocellular Carcinoma: Cytotoxic effects have been observed in HepG2 cells. oncotarget.comresearchgate.net

Leukemia: Cell lines such as K562 and HL-60 have shown sensitivity to isolated ganoderic compounds. researchgate.net

Colon Cancer: Extracts containing ganoderic acids were effective against the SW 620 cell line. mdpi.com

Cervical Carcinoma: Ganoderic acid D induced apoptosis and G2/M cell cycle arrest in HeLa cells. capes.gov.brmdpi.com

This broad activity suggests that the lanostane (B1242432) skeleton, characteristic of this compound, is a key pharmacophore for anti-cancer effects. caldic.com The specific cytotoxic profile is often modulated by the type and position of functional groups on the triterpenoid (B12794562) structure. scirp.org

Related Compound/ExtractHuman Cancer Cell LineReported EffectReference
Ganoderic Acid DHeLa (Cervical)Induces apoptosis and G2/M arrest capes.gov.br
Isolated TriterpenoidsMDA-MB-231 (Breast), HepG2 (Liver)Cytotoxic activity oncotarget.com
G. lucidum ExtractSW 620 (Colon)Anti-proliferative effect (IC50 = 47.90 µg/mL) mdpi.com
Compound 4 (unnamed)HL-60 (Leukemia), CA46 (Lymphoma)Cytotoxic activity (IC50 = 25.98, 20.42 µg/mL) researchgate.net
Lucialdehyde CT-47D (Breast)Potent cytotoxicity (ED50 = 4.7 µg/ml) researchgate.net

Investigations into Immunomodulatory Actions

Studies on ganoderic acids closely related to this compound have demonstrated significant immunomodulatory effects. These compounds can influence both innate and adaptive immunity.

T-helper (Th) Cell Response: Ganoderic acid Me has been shown to enhance the expression of Th1-type cytokines, including Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), in animal models. psu.edu This shift towards a Th1 response is crucial for cell-mediated immunity against tumors. psu.edu Similarly, Ganoderic acid A can potentiate antitumor immune responses by activating IFN-γ producing CD8+ T cells. frontiersin.org

Natural Killer (NK) Cells: The activity of NK cells, which are critical for eliminating tumor cells, was significantly enhanced by the administration of Ganoderic acid Me in mice. psu.edu

Macrophages and Monocytes: Ganoderic acid C1 has been found to suppress the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in murine macrophages and peripheral blood mononuclear cells (PBMCs) from asthma patients. frontiersin.orgresearchgate.net

These findings indicate that ganoderic acids can regulate the function of key immune cells and the balance of cytokine production, suggesting a potential role for this compound in immuno-oncology. frontiersin.orgresearchgate.net

The immunomodulatory properties of ganoderic acids also extend to potent anti-inflammatory activities. Chronic inflammation is a key factor in the development of many diseases, including cancer. nih.gov

Inhibition of Inflammatory Mediators: Deacetyl ganoderic acid F was shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in LPS-stimulated murine microglial cells. mdpi.com

Modulation of Signaling Pathways: The anti-inflammatory effects of several ganoderic acids are mediated through the inhibition of the NF-κB signaling pathway. mdpi.comsignavitae.com For example, Ganoderic acid A was found to decrease the phosphorylation of IκBα and the p65 subunit of NF-κB in a model of acute pancreatitis. signavitae.com Ganoderic acid C1's inhibition of TNF-α was also associated with the downregulation of NF-κB expression. researchgate.net

Reduction of Pro-inflammatory Cytokines: In animal models, various ganoderic acids have been shown to reduce serum levels of pro-inflammatory cytokines such as TNF-α and IL-6. mdpi.com

These consistent findings across multiple ganoderic acid analogues strongly suggest that this compound likely possesses significant anti-inflammatory properties. nih.gov

Neurobiological Activity and Neuroprotection in Animal Models

Emerging research has highlighted the neuroprotective potential of triterpenoids from Ganoderma lucidum. mdpi.comexplorationpub.com While direct studies on this compound are not yet available, the activities of related compounds provide a strong basis for its potential in this area. Neuroinflammation and oxidative stress are common underlying factors in neurodegenerative diseases, and ganoderic acids have been shown to target these pathways. nih.govresearchgate.net

Ganoderic acid A, for example, has been investigated in several models of neurological disorders:

Alzheimer's Disease (AD): In a mouse model of AD, Ganoderic acid A was found to ameliorate cognitive deficits. semanticscholar.org It promoted the clearance of amyloid-beta (Aβ) in microglial cells by enhancing autophagy through the Axl/Pak1 signaling pathway. semanticscholar.org It has also been reported to alleviate neuroinflammation in AD models. researchgate.net

Parkinson's Disease (PD): Ganoderic acid A has demonstrated protective effects in models of PD by mitigating neurotoxicity and dopaminergic neuron loss. explorationpub.com

General Neuroprotection: It has been shown to protect neural cells from nitric oxide-induced stress and reduce neuronal damage in various models. researchgate.net

These neuroprotective effects are often attributed to the anti-inflammatory and antioxidant properties of ganoderic acids, as well as their ability to modulate specific signaling pathways involved in neuronal survival and function. explorationpub.comresearchgate.net Given the structural similarities, it is plausible that this compound could exhibit comparable neuroprotective activities.

Amelioration of Neuroinflammation (drawing on related GAs)

Neuroinflammation is a key factor in the development and progression of neurodegenerative diseases, with microglia-mediated inflammation being a primary cause. mdpi.comnih.govresearchgate.net Several studies have demonstrated the potent anti-neuroinflammatory effects of various ganoderic acids.

Ganoderic acid A (GAA) has been shown to exert a significant inhibitory effect on lipopolysaccharide (LPS)-induced neuroinflammation in BV2 microglia. mdpi.comnih.gov It achieves this by activating the farnesoid X receptor (FXR), which in turn inhibits the release of pro-inflammatory factors and promotes the expression of the neurotrophic factor BDNF. mdpi.comnih.gov GAA can also promote the conversion of microglia from the pro-inflammatory M1 state to the anti-inflammatory M2 state. nih.gov In the context of multiple sclerosis, GAA modulates neuroimmunity by increasing anti-inflammatory markers like IL-4 and suppressing inflammatory markers such as IL-1β and IL-6. mdpi.com

In models of Alzheimer's disease, GAA helps to alleviate neuroinflammation by modulating the Th17/regulatory T (Treg) cell axis. mdpi.comacs.org It suppresses Th17-induced signaling pathways and enhances mitochondrial function. mdpi.com Furthermore, GAA can attenuate depressive-like behaviors and brain inflammation in rat models of post-stroke depression by mitigating neuronal damage and reducing pro-inflammatory cytokines. dovepress.comtandfonline.com Deacetyl ganoderic acid F (DeGA F) has also shown remarkable anti-inflammatory effects by inhibiting nitric oxide (NO) production and suppressing the activation of microglia and astrocytes in mice brains. mdpi.com

Table 1: Studies on the Amelioration of Neuroinflammation by Ganoderic Acids

Ganoderic Acid Model Key Findings Citations
Ganoderic Acid A (GAA) LPS-stimulated BV2 microglia Inhibited neuroinflammation via FXR activation; suppressed pro-inflammatory cytokines and promoted BDNF. mdpi.comnih.govnih.gov
Ganoderic Acid A (GAA) D-galactose mouse model (Alzheimer's) Modulated Treg cells to suppress Th17-induced neuroinflammation. mdpi.comacs.org
Ganoderic Acid A (GAA) Rat model of post-stroke depression Attenuated depressive-like behaviors and brain inflammation; reduced neuronal damage. dovepress.comtandfonline.com
Deacetyl Ganoderic Acid F (DeGA F) LPS-stimulated murine microglial cells and mice Inhibited NO production and suppressed microglia and astrocyte activation via the NF-κB pathway. mdpi.com
Ganoderic Acid A (GAA) BV2 microglia Facilitated the clearance of Aβ42. mdpi.comresearchgate.net

Cognitive Function Assessments in Preclinical Models (drawing on related GAs)

Triterpenoids from Ganoderma lucidum, such as ganoderic acids, have demonstrated neuroprotective effects that may lead to improved cognitive function. frontiersin.org These compounds are believed to work by attenuating neuroinflammation and oxidative stress. frontiersin.org

Ganoderic acid A (GAA) has been found to improve cognitive deficits in a mouse model of Alzheimer's disease by enhancing the clearance of amyloid-beta 42 (Aβ42) and promoting autophagy in microglia. mdpi.comresearchgate.net It also helps to alleviate cognitive impairment by modulating immune-inflammatory mechanisms. mdpi.com

Furthermore, ganoderic acids have shown potential in treating chemotherapy-related cognitive impairment. mdpi.com Studies have shown that GAs can prevent and treat cognitive dysfunction caused by 5-Fluorouracil (5-FU) by improving the health of hippocampal neurons, preventing mitochondrial damage, and enhancing the expression of proteins related to neuron survival and growth. mdpi.comresearchgate.net Specifically, ganoderic acid has been found to mitigate 5-FU-induced cognitive impairment through the BDNF-TrkB-ERK-CREB signaling axis. frontiersin.org

Table 2: Preclinical Studies on Ganoderic Acids and Cognitive Function

Ganoderic Acid Model Key Findings Citations
Ganoderic Acid A (GAA) Alzheimer's disease mouse model Improved cognitive deficits, enhanced Aβ42 clearance, and promoted autophagy. mdpi.comresearchgate.net
Ganoderic Acids (GAs) 5-Fluorouracil (5-FU)-treated mice Prevented cognitive dysfunction by improving hippocampal neurons and preventing mitochondrial damage. mdpi.comresearchgate.net
Ganoderic Acid 5-FU-treated mice Mitigated cognitive impairment via the BDNF-TrkB-ERK-CREB axis. frontiersin.org
Ergosterol and Ganoderic Acid DM Aβ42-induced mouse models Alleviated cognitive dysfunction and hippocampal neuron loss. mdpi.com

Anti-Atherosclerotic and Cardioprotective Research (drawing on related GAs)

Atherosclerosis is a chronic inflammatory disease involving the buildup of lipids and plaque in blood vessel walls. nih.govnih.gov Ganoderic acids have been shown to possess anti-atherosclerotic properties by modulating inflammation and lipid metabolism. nih.gov

Research has demonstrated that GAs can maintain the stability of atherosclerotic plaques by inhibiting the polarization of M1 macrophages through the TLR4/MyD88/NF-κB signaling pathway. nih.govnih.gov In vitro experiments revealed that GAs decreased the proportion of CD86+ macrophages, which are associated with the M1 phenotype. nih.gov Specifically, Ganoderic acid A (GAA) prevents inflammation and lipid deposition in human monocyte cells induced by oxidized low-density lipoprotein (ox-LDL) by blocking the Notch1/PPARγ/CD36 signaling pathway. nih.govfrontiersin.org Other GAs, including B, C6, and G, have been found to promote cholesterol efflux, thereby inhibiting inflammation in macrophages. nih.gov

In terms of cardioprotection, extracts from Ganoderma tsugae, containing a mix of nine structurally related ganoderic acids, were found to protect against myocardial injury in mice. ncku.edu.tw This protective effect was achieved by inhibiting the expression of Fas/Fas ligand, reducing oxidative stress, and preventing apoptosis. ncku.edu.tw Furthermore, spore oil from Ganoderma lucidum demonstrated a cardioprotective role in a mouse model of pressure overload-induced cardiomyopathy, where it normalized ejection fraction and reduced left ventricular hypertrophy. oncoscience.us Notably, ganolucidic acid eta has been identified as a strong inhibitor of HMG-CoA reductase, an enzyme central to cholesterol synthesis, suggesting a direct role in lipid-lowering activity that is beneficial for cardiovascular health. tandfonline.comnih.gov

Table 3: Research on Anti-Atherosclerotic and Cardioprotective Effects of Ganoderic Acids

Ganoderic Acid/Extract Model Key Findings Citations
Ganoderic Acids (GAs) ApoE-/- mice on a high-cholesterol diet Inhibited the development of atherosclerosis and increased plaque stability by inhibiting M1 macrophage polarization. nih.govnih.gov
Ganoderic Acid A (GAA) ox-LDL-induced THP-1 cells Prevented inflammation and lipid deposition by blocking the Notch1/PPARγ/CD36 pathway. nih.govfrontiersin.org
Ganoderic Acids A, B, C6, G Macrophages and Vascular Smooth Muscle Cells Promoted cholesterol efflux and inhibited inflammation. nih.gov
G. tsugae Triterpenoid Fraction (GAs) Isoproterenol-induced myocardial injury in mice Provided cardioprotection by inhibiting oxidative stress and apoptosis. ncku.edu.tw
Ganolucidic acid eta In vitro Showed strong inhibitory activity against HMG-CoA reductase. tandfonline.comnih.gov
G. lucidum Spore Oil Transverse aortic constriction (TAC) mouse model Normalized ejection fraction and reduced left ventricular hypertrophy. oncoscience.us

Studies on Anti-Osteoporosis Effects in Non-Human Models (drawing on related GAs)

Osteoporosis is a disease characterized by decreased bone mass and deterioration of bone microarchitecture. nih.govnih.gov Ganoderic acids have emerged as potential therapeutic agents for this condition. researchgate.net

Ganoderic acid A (GAA) has been shown to inhibit bone loss in a dose-dependent manner in ovariectomized (OVX) mice, a common model for postmenopausal osteoporosis. nih.govnih.govresearchgate.net GAA was found to promote the osteogenic differentiation of primary osteoblasts and MC3T3-E1 cells that were under oxidative stress. nih.govnih.gov The mechanism appears to involve the modulation of the PIK3CA/p-Akt/TWIST1 signaling pathway, which ultimately promotes bone formation. nih.govnih.govresearchgate.net GAA has also been shown to prevent bone loss in male rats treated with lipopolysaccharide by reducing oxidative stress and inflammation. researchgate.net

Other related compounds, such as Ganoderic acid DM, have also been identified as active components in regulating osteoclastogenesis, the process of bone resorption. frontiersin.orgresearchgate.net Ganoderic acid DM inhibits osteoclast formation by suppressing key transcription factors like c-Fos and NFATc1. longdom.org

Table 4: Preclinical Studies on the Anti-Osteoporosis Effects of Ganoderic Acids

Ganoderic Acid Model Key Findings Citations
Ganoderic Acid A (GAA) Ovariectomized (OVX) C57BL/6J female mice Inhibited OVX-induced bone loss and promoted osteogenic differentiation via the PIK3CA/p-Akt/TWIST1 pathway. nih.govnih.govresearchgate.net
Ganoderic Acid A (GAA) Lipopolysaccharide-treated male rats Prevented bone loss by reducing oxidative stress and inflammation. researchgate.net
Ganoderic Acid DM In vitro osteoclastogenesis models Inhibited osteoclast formation by suppressing c-Fos and NFATc1. researchgate.netlongdom.org
G. lucidum Extracts Ovariectomized rats Prevented bone loss, likely through the regulation of osteoclastogenesis. frontiersin.org

Hepatoprotective Investigations (drawing on related GAs)

Ganoderic acids are well-documented for their hepatoprotective activities against various forms of liver injury. mdpi.comnih.govfrontiersin.org

Ganoderic acid A (GAA) has demonstrated protective effects against both non-alcoholic and alcoholic liver injury. mdpi.com It can improve non-alcoholic fatty liver disease (NAFLD) by modulating fatty acid synthesis, lipid oxidation, and inflammatory signaling pathways. mdpi.comnih.gov In cases of non-alcoholic steatohepatitis (NASH), GAA has been shown to inhibit fat accumulation, inflammation, and fibrosis in the liver of mice fed a high-fat, high-cholesterol diet. spandidos-publications.com For alcoholic liver disease, GAA improves lipid metabolism, modulates inflammation-related gene expression, and regulates gut microbiota. mdpi.comnih.gov Studies have also shown that GAA can protect against liver injury induced by toxins like α-amanitin by inhibiting the JAK2-STAT3 pathway. mdpi.com

A mixture of ganoderic acids was found to significantly protect mice from liver damage caused by carbon tetrachloride (CCl4), a well-known hepatotoxin. nih.govresearchgate.net This protection is attributed to the reduction of oxidative stress. nih.gov Furthermore, ganoderic acids have been shown to inhibit the replication of the Hepatitis B virus (HBV) in vitro. mdpi.comresearchgate.net

Table 5: Hepatoprotective Studies of Ganoderic Acids

Ganoderic Acid/Mixture Model Key Findings Citations
Ganoderic Acid A (GAA) Non-alcoholic fatty liver disease models Improved NAFLD by modulating lipid metabolism and inflammation. mdpi.comnih.gov
Ganoderic Acid A (GAA) High-fat, high-cholesterol diet-induced NASH in mice Inhibited fat accumulation, steatosis, inflammation, and fibrosis in the liver. spandidos-publications.com
Ganoderic Acid A (GAA) Alcoholic liver injury models Improved lipid metabolism, modulated inflammation, and regulated gut microbiota. mdpi.comnih.gov
Ganoderic Acid A (GAA) α-amanitin-poisoned mice Prevented liver injury by inhibiting the JAK2-STAT3 pathway. mdpi.com
Ganoderic Acids (GA) CCl4-induced liver injury in mice Protected against liver damage by reducing oxidative stress. nih.govresearchgate.net
Ganoderic Acid Hepatitis B virus (HBV) in HepG2215 cells Inhibited HBV replication. mdpi.comresearchgate.net

Analytical and Bioanalytical Methodologies for Ganoderic Acid Eta Quantification and Research

Development of Robust Quantification Methods in Biological and Fungal Extracts

The accurate quantification of Ganoderic acid eta in complex matrices such as fungal extracts and biological samples is fundamental for research and quality control. The development of robust quantification methods is a multi-step process that begins with efficient extraction of the target analyte from the sample matrix. For ganoderic acids, extraction is typically achieved using solvents like methanol, ethanol, acetone, or chloroform, often enhanced by techniques such as ultrasonic-assisted extraction. nih.govganoderma-market.com

Given the structural similarities among ganoderic acids, chromatographic separation is essential to distinguish this compound from other co-occurring triterpenoids. High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose. akjournals.com The choice of the stationary phase, typically a C18 column, and the mobile phase composition are critical for achieving optimal separation. ganoderma-market.com

For the quantification of ganoderic acids in biological fluids, such as plasma, sample preparation often involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction to remove interfering substances and concentrate the analytes. The development of these methods requires careful optimization to ensure high recovery and minimal matrix effects.

Chromatographic-Mass Spectrometric Methodologies (e.g., LC-MS/MS, UFLC-MS/MS)

Chromatographic techniques coupled with mass spectrometry offer high sensitivity and selectivity, making them ideal for the analysis of complex mixtures containing numerous structurally related compounds like ganoderic acids.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has become the gold standard for the quantification of ganoderic acids in various samples. ganoderma-market.comnih.gov LC-MS/MS provides excellent specificity through the use of selected reaction monitoring (SRM), where specific precursor-to-product ion transitions are monitored for the target analyte and an internal standard. ganoderma-market.com While specific SRM transitions for this compound are not yet published, they can be determined by infusing a purified standard into the mass spectrometer. The choice of ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is also a critical parameter to optimize for achieving the best sensitivity for this compound. ganoderma-market.com

Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS): UFLC-MS/MS represents an advancement over conventional LC-MS/MS, offering significantly reduced analysis times without compromising resolution and sensitivity. This high-throughput capability is particularly advantageous for the analysis of large numbers of samples in metabolic profiling or quality control studies. nih.gov A UFLC-MS/MS method developed for the quantification of Ganoderic acid A in rat plasma utilized a C18 column and an isocratic mobile phase, achieving a short run time. nih.gov A similar approach could be readily adapted for this compound.

A study on the simultaneous determination of eleven ganoderic acids using ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) demonstrated the power of this technique for comprehensive analysis of Ganoderma extracts. eurekaselect.com The method utilized a gradient elution on a C18 column and negative mode ESI, allowing for the quantification of a wide range of ganoderic acids. eurekaselect.com This methodology could likely be expanded to include this compound.

Method Validation for Accuracy, Precision, and Sensitivity

The validation of any analytical method is crucial to ensure the reliability and reproducibility of the results. According to international guidelines, method validation should encompass several key parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of standard solutions of known concentrations and evaluating the correlation coefficient (r²) of the resulting calibration curve. For ganoderic acids, linear ranges have been established with correlation coefficients greater than 0.998. eurekaselect.com

Accuracy: The closeness of the measured value to the true value. It is often determined by performing recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered is calculated. For various ganoderic acids, recovery rates have been reported to be in the range of 89.1% to 114.0%. eurekaselect.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). For ganoderic acid analyses, intra-day and inter-day RSD values are typically below 6.8% and 8.1%, respectively. eurekaselect.com

Sensitivity: The lowest amount of an analyte in a sample that can be detected and quantified with acceptable precision and accuracy. This is defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). For a range of ganoderic acids analyzed by UPLC-MS/MS, LODs were reported to be between 0.66 and 6.55 µg/kg, and LOQs were between 2.20 and 21.84 µg/kg. eurekaselect.com

The following interactive table summarizes typical validation parameters for the quantification of ganoderic acids using chromatographic-mass spectrometric methods, which would be the target for a validated this compound method.

Method Validation Parameters for Ganoderic Acid Analysis

ParameterTypical Acceptance CriteriaReported Values for Similar Ganoderic Acids
Linearity (r²)>0.99>0.998 eurekaselect.com
Accuracy (Recovery %)80-120%89.1-114.0% eurekaselect.com
Precision (Intra-day RSD %)<15%<6.8% eurekaselect.com
Precision (Inter-day RSD %)<15%<8.1% eurekaselect.com
Limit of Detection (LOD)Signal-to-noise ratio of 3:10.66-6.55 µg/kg eurekaselect.com
Limit of Quantification (LOQ)Signal-to-noise ratio of 10:12.20-21.84 µg/kg eurekaselect.com

Standardization Protocols for Research Material Quality Control

The significant variation in the chemical composition of Ganoderma lucidum due to factors such as strain, cultivation conditions, and processing methods necessitates the establishment of standardization protocols for quality control. scholarsresearchlibrary.com The use of standardized extracts is crucial for ensuring the consistency and reproducibility of research findings.

Standardization of G. lucidum extracts for research purposes should involve a multi-faceted approach:

Macroscopic and Microscopic Identification: Initial authentication of the fungal material is essential. scholarsresearchlibrary.com

Physicochemical Analysis: Parameters such as loss on drying, ash value, and extractive values provide a basic measure of quality. scholarsresearchlibrary.com

Chromatographic Fingerprinting: HPLC and UPLC fingerprinting can provide a comprehensive chemical profile of the extract. akjournals.com These fingerprints, which show the presence and relative abundance of various compounds, can be used to assess the consistency of different batches of material.

Quantification of Chemical Markers: The quantification of one or more specific bioactive compounds, known as chemical markers, is a key aspect of quality control. While a specific marker for all Ganoderma products is not established, a panel of major ganoderic acids is often used. akjournals.comresearchgate.net Once a reliable quantification method for this compound is developed and its biological significance is established, it could potentially serve as a valuable chemical marker for the quality control of G. lucidum extracts.

The establishment of standardized reference materials for this compound is a prerequisite for its accurate quantification and for the quality control of Ganoderma products.

Future Research Directions and Translational Outlook for Ganoderic Acid Eta

While research into Ganoderic acid eta is still in its nascent stages compared to other triterpenoids from Ganoderma lucidum, its unique structure suggests a promising future for therapeutic development. The following sections outline key areas for future investigation that could unlock its full potential.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying Ganoderic acid η in complex biological matrices?

  • Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for quantifying Ganoderic acid η due to its high sensitivity and specificity. For sterol-rich matrices, gas chromatography-mass spectrometry (GC-MS) offers superior separation efficiency and interference removal . Ultraviolet-visible (UV-Vis) spectrophotometry can be used for preliminary quantification of total triterpenoids but lacks specificity for individual ganoderic acids. When handling complex data from these methods, principal component analysis (PCA) and hierarchical clustering analysis (HCA) are effective for identifying metabolite patterns .

Q. What experimental protocols are validated for isolating Ganoderic acid η from Ganoderma species?

  • Methodological Answer : A validated protocol involves:

  • Extraction : Use 70% ethanol at 60°C for 3 hours to maximize triterpenoid yield.
  • Purification : Fractionate crude extracts via silica gel column chromatography with a gradient of chloroform:methanol (9:1 to 7:3).
  • Identification : Confirm Ganoderic acid η using HPLC-MS with reference standards (retention time: 12.3 min; m/z 517.3 [M+H]⁺) .

Q. What pharmacological mechanisms are proposed for Ganoderic acid η based on in vitro studies?

  • Methodological Answer : Studies suggest Ganoderic acid η modulates ABCB1-mediated multidrug resistance by inhibiting efflux function without altering transporter expression. For example, it enhances intracellular accumulation of rhodamine-123 in HepG2/ADM cells by 2.5-fold at 10 μM. Experimental validation requires:

  • Cell lines : Use ABCB1-overexpressing models (e.g., HepG2/ADM).
  • Controls : Include verapamil (positive control) and vehicle-treated cells.
  • Assays : Combine flow cytometry for efflux quantification and Western blot for ABCB1 expression .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity profiles of Ganoderic acid η across different cellular models?

  • Methodological Answer : Contradictions often arise from variability in:

  • Cell culture conditions : Standardize oxygen levels (e.g., 5% O₂ for hypoxia-sensitive assays).
  • Compound solubility : Use dimethyl sulfoxide (DMSO) concentrations ≤0.1% to avoid cytotoxicity.
  • Data normalization : Apply Z-score normalization to compare results across studies. Meta-analysis tools like RevMan can reconcile discrepancies by aggregating data from ≥5 independent studies .

Q. What strategies optimize the yield of Ganoderic acid η in submerged fermentation of Ganoderma cultures?

  • Methodological Answer : Yield optimization requires a factorial design addressing:

  • Critical factors : Carbon source (e.g., glucose vs. maltose), pH (5.5–6.0), and elicitors (e.g., methyl jasmonate at 100 μM).
  • Response surface methodology (RSM) : Use a central composite design to model interactions between variables. For example, a pH shift from 5.5 to 6.0 increases yield by 22% .

Q. How can multi-omics approaches enhance understanding of Ganoderic acid η biosynthesis?

  • Methodological Answer : Integrate:

  • Transcriptomics : RNA-seq to identify upregulated genes in mevalonate pathway (e.g., HMGR, FPS).
  • Metabolomics : LC-MS/MS to map intermediate metabolites (e.g., lanosterol, squalene).
  • Data integration : Apply weighted gene co-expression network analysis (WGCNA) to link gene clusters with metabolite profiles. For instance, HMGR expression correlates with Ganoderic acid η accumulation (R² = 0.89) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.